molecular formula C16H34ClNO B14588255 6-(4-Pentylpiperidin-1-yl)hexan-1-ol;hydrochloride CAS No. 61515-78-4

6-(4-Pentylpiperidin-1-yl)hexan-1-ol;hydrochloride

Cat. No.: B14588255
CAS No.: 61515-78-4
M. Wt: 291.9 g/mol
InChI Key: VBCRLWDLUNBPKE-UHFFFAOYSA-N
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Description

6-(4-Pentylpiperidin-1-yl)hexan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Pentylpiperidin-1-yl)hexan-1-ol;hydrochloride typically involves the reaction of 4-pentylpiperidine with hexan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-(4-Pentylpiperidin-1-yl)hexan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Pentylpiperidin-1-yl)hexan-1-ol;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Pentylpiperidin-1-yl)hexan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic heterocyclic amine used in various chemical syntheses.

    4-Pentylpiperidine: A derivative of piperidine with a pentyl group attached.

    Hexan-1-ol: A primary alcohol used in organic synthesis.

Uniqueness

6-(4-Pentylpiperidin-1-yl)hexan-1-ol;hydrochloride is unique due to its specific structural features, which combine the properties of piperidine and hexan-1-ol

Properties

CAS No.

61515-78-4

Molecular Formula

C16H34ClNO

Molecular Weight

291.9 g/mol

IUPAC Name

6-(4-pentylpiperidin-1-yl)hexan-1-ol;hydrochloride

InChI

InChI=1S/C16H33NO.ClH/c1-2-3-6-9-16-10-13-17(14-11-16)12-7-4-5-8-15-18;/h16,18H,2-15H2,1H3;1H

InChI Key

VBCRLWDLUNBPKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCN(CC1)CCCCCCO.Cl

Origin of Product

United States

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